Aminopeptidase N Inhibitor

Catalog No.
S637707
CAS No.
M.F
C17H10N2O8
M. Wt
370.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopeptidase N Inhibitor

Product Name

Aminopeptidase N Inhibitor

IUPAC Name

2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid

Molecular Formula

C17H10N2O8

Molecular Weight

370.3 g/mol

InChI

InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21)

InChI Key

QZDDFQLIQRYMBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

3-nitro-2-(2-nitrophenyl)-4-oxo-4H-1-benzopyran-8-acetic acid, 3-nitro-NPOBPA

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Aminopeptidase N, also known as CD13 or membrane alanyl aminopeptidase, is a zinc-dependent metallopeptidase that plays a crucial role in various biological processes. It is involved in the hydrolysis of peptides and proteins at their N-terminus, influencing functions such as cell motility, proliferation, and angiogenesis. This enzyme is widely expressed in human tissues, including endothelial and epithelial cells, and is particularly relevant in cancer biology due to its upregulation in tumor vasculature and its role as a receptor for certain viruses, including coronaviruses .

APN inhibitors primarily target cancer cells by causing amino acid deprivation. Here's how it works:

  • Enzyme inhibition: The inhibitor binds to APN, preventing it from cleaving amino acids from peptides and proteins outside the cell.
  • Amino acid deprivation: This disrupts the amino acid supply within the cancer cell, hindering protein synthesis and other vital cellular processes.
  • Stress response: The deprivation triggers the amino acid deprivation response (AADR) in cancer cells. AADR involves upregulating amino acid transporters and synthetic enzymes to compensate for the shortage [].
  • Cell death: The AADR can activate stress-related pathways and pro-apoptotic regulators, ultimately leading to cancer cell death by apoptosis (programmed cell death) [].

APN inhibitors may also work synergistically with other cancer therapies. For instance, studies suggest that APN inhibitors can enhance the effectiveness of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) in killing cancer cells [].

  • Cytotoxicity: Because APN is present in healthy cells as well, inhibitors may have unintended cytotoxic effects. Research needs to ensure targeted action on cancer cells while minimizing harm to healthy tissues [].
  • Off-target effects: The inhibitor might interact with other enzymes or cellular processes, leading to unforeseen side effects.

Understanding Cellular Processes

  • APN's role

    APN is a metalloenzyme, meaning it requires a metal ion (zinc) for its activity. It cleaves peptides, which are small chains of amino acids, by removing the amino acid at the N-terminus (the end with the free amino group). This process is crucial for various cellular functions, including:

    • Neuropeptide processing: APN is involved in the regulation of signaling molecules in the nervous system by cleaving neuropeptides [].
    • Angiogenesis: APN plays a role in the formation of new blood vessels by regulating the activity of growth factors [].
    • Immune response: APN is expressed on the surface of immune cells and is involved in their activation and function [].
  • Studying APN function

    Researchers use Aminopeptidase N Inhibitors as research tools to:

    • Identify APN's role in specific biological processes: By inhibiting APN activity, scientists can observe the resulting effects on cells and tissues, helping them understand the specific functions of APN in those processes.
    • Develop assays to measure APN activity: These assays are essential for studying APN expression and function in different contexts.

Aminopeptidase N catalyzes the cleavage of amino acids from the N-terminus of peptides and proteins. The enzymatic activity requires zinc ions at its active site, which facilitate the hydrolysis reaction. The general reaction can be represented as follows:

Peptide+H2OAminopeptidase NAmino acid+Shorter peptide\text{Peptide}+H_2O\xrightarrow{\text{Aminopeptidase N}}\text{Amino acid}+\text{Shorter peptide}

Inhibitors of aminopeptidase N can bind to its active site or allosterically affect its conformation, thereby blocking substrate access or altering enzyme dynamics .

The inhibition of aminopeptidase N has significant implications for cancer therapy. By blocking this enzyme, researchers have observed an increase in apoptosis in cancer cells, particularly those expressing high levels of aminopeptidase N. This phenomenon is linked to the amino acid deprivation response, which triggers stress pathways that lead to cell death . Additionally, aminopeptidase N's role in immune modulation and inflammation highlights its potential as a therapeutic target for various diseases beyond cancer .

Several synthesis methods have been developed for aminopeptidase N inhibitors. These include:

  • Schiff Base Formation: Compounds such as semicarbazones and thiosemicarbazones are synthesized through the condensation of aldehydes with amines or hydrazines.
  • Acetamidophenone Derivatives: Substituted acetamidophenones serve as precursors for generating potent inhibitors through various chemical modifications .
  • Peptide Ligand Synthesis: Novel peptide ligands that target aminopeptidase N can be designed using solid-phase peptide synthesis techniques, allowing for high specificity and affinity towards the enzyme .

Aminopeptidase N inhibitors have diverse applications in medical science:

  • Cancer Therapy: Targeting aminopeptidase N can enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms.
  • Viral Infections: Inhibitors may also prevent viral entry into cells by blocking the receptor functions of aminopeptidase N.
  • Anti-inflammatory Agents: Given its role in immune modulation, these inhibitors could potentially be used to treat inflammatory diseases .

Studies have demonstrated that small molecules binding to the active site of aminopeptidase N can inhibit its enzymatic activity and alter its conformational dynamics. This allosteric inhibition not only affects catalysis but also prevents viral interactions with the enzyme. Research has shown that compounds targeting the active site can significantly reduce tumor growth and metastasis by inhibiting both enzymatic function and receptor-mediated processes .

Compound NameMechanism of ActionUnique Features
BestatinCompetitive inhibitorNaturally occurring; derived from fungi
AmastatinCompetitive inhibitorSelective for various aminopeptidases
LeuhistinNon-selective inhibitorBroad-spectrum activity
CaptoprilAngiotensin-converting enzyme inhibitorPrimarily used for hypertension

Aminopeptidase N inhibitors are unique due to their ability to selectively target this specific enzyme while modulating multiple biological pathways involved in tumor growth and immune response .

Porcine vs. Human Aminopeptidase N Structural Homology

Comparative crystallographic analysis reveals remarkable structural conservation between porcine and human aminopeptidase N, establishing the foundation for cross-species inhibitor studies [1] [2]. Porcine and human aminopeptidase N share 78% amino acid identity and 86% sequence similarity, demonstrating exceptional evolutionary conservation within mammalian species [3]. This high degree of homology extends beyond primary sequence to three-dimensional structural architecture, with both species exhibiting indistinguishable biochemical and kinetic properties [1] [2].

The structural homology between porcine and human aminopeptidase N is particularly pronounced in the catalytic domain, where the thermolysin-fold architecture shows virtually identical spatial organization [1] [2]. Domain arrangements follow the characteristic four-domain organization found in M1 family metallopeptidases, with domain boundaries conserved between species [1] [2]. The head domain exhibits 16 α-helical superhelix organization, while the side domain adopts a seven-stranded β-sandwich fold in both human and porcine forms [1] [2].

Glycosylation patterns represent the most significant structural difference between species, with human aminopeptidase N containing 11 N-linked glycosylation sites compared to 13 sites in porcine aminopeptidase N [3]. Despite these glycosylation differences, the overall protein fold and active site architecture remain highly conserved, validating the use of porcine aminopeptidase N as a structural model for human enzyme function [1] [2].

ParameterHuman Aminopeptidase NPorcine Aminopeptidase N
Sequence IdentityReference78%
Sequence SimilarityReference86%
N-linked Glycosylation Sites1113
Domain OrganizationFour domains (I-IV)Four domains (I-IV)
Active Site FoldThermolysin-likeThermolysin-like
Zinc CoordinationHis³⁸⁸, His³⁹², Glu⁴¹¹His³⁸³, His³⁸⁷, Glu⁴⁰⁶

Active Site Architecture and Zinc Coordination Geometry

The active site of aminopeptidase N exhibits a characteristic zinc metallopeptidase architecture with distinct coordination geometries depending on ligand binding state [4] [5] [6]. In the native enzyme, the zinc ion adopts tetrahedral coordination through three protein ligands: two histidine residues and one glutamate residue, following the conserved HEXXHX₁₈E motif characteristic of M1 family enzymes [4] [6]. The fourth coordination position is occupied by a water molecule or acetate ion from crystallization conditions [4] [6].

Crystallographic studies reveal that inhibitor binding fundamentally alters zinc coordination geometry, often resulting in pentacoordinate complexes [5]. In the structure of Escherichia coli aminopeptidase N complexed with the phosphinic inhibitor PL250, the zinc ion coordinates both oxygen atoms of the phosphinic moiety in addition to the three protein ligands [5]. This pentacoordinate arrangement represents a transition state analogue, with one phosphinic oxygen forming a hydrogen bond to Tyr³⁸¹, supporting the proposed role of this residue in transition state stabilization [5].

The active site resides within a spacious cavity with dimensions of 50 Å width, 40 Å depth, 30 Å height, and 20 Å openings, distinguishing mammalian aminopeptidase N from other M1 family members [1] [2]. This enlarged active site cavity facilitates access to diverse peptide substrates and inhibitors, contributing to the broad substrate specificity observed for aminopeptidase N [1] [2].

Human aminopeptidase N structures demonstrate substrate-dependent coordination changes, where peptide binding leads to displacement of the zinc-bound water molecule by the substrate carbonyl oxygen [4] [6]. The OD2 atom of bound acetate in native structures occupies a position analogous to the catalytic water molecule prior to nucleophilic attack, providing insights into the catalytic mechanism [4] [6].

Coordination StateCoordinating LigandsGeometryFunctional Significance
Native EnzymeHis, His, Glu, H₂O/acetateTetrahedralCatalytically active
Inhibitor-BoundHis, His, Glu, inhibitor O atomsPentacoordinateTransition state analogue
Substrate ComplexHis, His, Glu, substrate C=ODistorted tetrahedralCatalytically competent
Apo FormHis, His, Glu, water moleculesTetrahedralResting state

Substrate Binding Pocket Characterization

S1-Subsite Specificity Determinants

The S1 subsite of aminopeptidase N represents a critical determinant of substrate specificity, characterized by a well-defined cylindrical pocket extending from the catalytic zinc ion [7] [8]. Four residues define this cylindrical S1 subsite: Glu³¹⁹, Val⁴⁵⁹, Met⁴⁶², and Tyr⁵⁷⁵ in Plasmodium falciparum aminopeptidase A-M1, with corresponding residues conserved across M1 family members [7] [8]. Two additional "cap" residues, Glu⁵⁷² and Met¹⁰³⁴, complete the S1 subsite architecture [7] [8].

Extensive natural variation occurs at one critical S1 subsite residue, corresponding to Val⁴⁵⁹ in Plasmodium falciparum aminopeptidase A-M1 and Met²⁶⁰ in Escherichia coli aminopeptidase N [7] [8]. This variable position significantly influences S1 subsite specificity, with different amino acid substitutions remodeling substrate preferences [7] [8]. Proline substitution at this position creates the most dramatic specificity change, collapsing S1 subsite specificity to accommodate only substrates with P1-Arg, -Lys, or -Met residues [7] [8].

Structural analysis reveals that the variable S1 cylinder residue undergoes conformational changes upon substrate binding [7] [8]. In Escherichia coli aminopeptidase N, Met²⁶⁰ switches conformation when the S1 subsite is occupied, moving from inside the S1 cavity to interact with the P1 side chain [7] [8]. This movement is accompanied by an outward shift of the polypeptide backbone by 0.8 Å, expanding the S1 subsite to accommodate different substrate side chains [7] [8].

Chemical modification studies identify functional residues within the S1 subsite, including arginine and tyrosine residues located in the S1-S2 subsites [9]. These residues participate in substrate binding rather than catalysis, with the arginine and tyrosine positioned in the S1-S2 subsites, histidine in the S1 subsite, and acidic residues near the zinc binding site [9].

Conformational Dynamics During Substrate Recognition

Aminopeptidase N exhibits remarkable conformational plasticity during substrate recognition, particularly involving an eight-residue flexible loop (⁸⁹¹YGGGSFSF⁸⁹⁸) that becomes structured upon substrate or inhibitor binding [4] [6]. This loop ordering represents a critical component of the induced-fit mechanism, with the loop conformation varying depending on the nature of the bound ligand [4] [6].

In the human aminopeptidase N-angiotensin IV complex, the flexible loop adopts a specific conformation that accommodates the N-terminal valine residue [4] [6]. The loop residue Phe⁸⁹⁶ serves as a cap over the S1 pocket, making stacking interactions with domain II residue Phe⁴⁷² [4] [6]. Additional loop residues Gly⁸⁹⁴ and Ser⁸⁹⁵ form hydrogen bonds with Ser⁴⁶⁹ and Asn³⁵⁰, respectively, stabilizing the closed conformation [4] [6].

Contrasting loop conformations are observed in different inhibitor complexes, demonstrating the adaptive nature of substrate recognition [4] [6]. In the bestatin complex, the flexible loop assumes a fundamentally different conformation compared to the angiotensin IV complex, repositioning Phe⁸⁹⁶ to accommodate the bulky phenylalanine side chain of bestatin [4] [6]. This alternate loop conformation involves new interactions between loop residue Ser⁸⁹⁵ and non-loop residues Asp¹⁸⁹, Leu¹⁹⁰, Asp²¹⁶, and Gln²¹³ [4] [6].

The substrate-dependent loop ordering reflects the requirement for broad specificity at the P1 position, enabling aminopeptidase N to process diverse peptide substrates [4] [6]. Temperature factor analysis reveals that structured loops exhibit comparable thermal stability to non-loop regions, with average B-factors of 25-35 Ų, indicating stable substrate-induced conformations [4] [6].

Allosteric Modulation Mechanisms

Coronavirus Binding Site Implications

Coronavirus binding to aminopeptidase N occurs at sites spatially distinct from the active site, establishing the potential for allosteric modulation of enzymatic activity [10] [11]. Three virus-binding motifs have been identified on the aminopeptidase N surface: VBM1 (residues 283-292) located in the body domain, VBM2 (residues 728-744) and VBM3 (residues 760-784) positioned in the head domain [2]. These binding sites do not overlap with the peptide-binding channel or active site, allowing coronavirus attachment without direct interference with catalytic function [2].

Coronavirus envelope proteins specifically recognize the open conformation of aminopeptidase N, preventing ectodomain progression to the closed form and inhibiting substrate hydrolysis [10] [11]. This conformational selectivity demonstrates allosteric coupling between coronavirus binding sites and the catalytic domain [10] [11]. The binding of coronavirus receptor-binding domains stabilizes the open conformation, which is catalytically inactive due to altered positioning of critical active site residues [10] [11].

Active site inhibitors reciprocally affect coronavirus binding, suggesting bidirectional allosteric communication [10] [11]. Small molecule inhibitors that bind the aminopeptidase N active site block both coronavirus binding to cell surface aminopeptidase N and viral infection [10] [11]. This inhibition likely results from restricting aminopeptidase N transition to the virus-specific open conformation required for coronavirus recognition [10] [11].

The allosteric network extends beyond simple conformational changes to involve ectodomain dynamics necessary for both catalysis and virus entry [10] [11]. Ligand suppression of these ectodomain motions represents a general mechanism for allosteric inhibition of aminopeptidase N functions [10] [11]. Disulfide cross-linking studies confirm that preventing ectodomain movement locks aminopeptidase N in specific conformational states, validating the importance of conformational dynamics for enzyme function [10] [11].

Dimerization-Dependent Functional States

Aminopeptidase N exists as a dimeric membrane protein with the dimer interface mediated exclusively by domain IV residues, creating an arch-like structure on the cell surface [4] [6] [12]. This dimeric arrangement is unique among M1 family metallopeptidases and has profound implications for allosteric regulation and functional modulation [4] [6] [12]. The dimer interface buries approximately 840 Ų of surface area per monomer through hydrophobic interactions and hydrogen bond networks [4] [6].

Each monomer within the dimer can independently adopt open or closed conformations, creating multiple functional states for the dimeric enzyme [4] [6] [12]. The transition from open/open dimer to closed/closed dimer involves a large conformational change resulting in approximately 50 Å displacement between the membrane-anchoring N-termini of the two monomers [4] [6]. This dramatic structural rearrangement could serve as a signal transduction mechanism, linking conformational changes to downstream cellular processes [4] [6].

Analytical ultracentrifugation studies demonstrate that the aminopeptidase N ectodomain dimerizes with a dissociation constant of 0.8 μM, indicating stable dimer formation under physiological conditions [4] [6]. The dimeric state influences catalytic properties through conformational coupling between monomers, potentially modulating the rate of interconversion between open and closed forms [4] [6] [12].

Dimerization provides functional advantages for a cell surface ectoenzyme, including increased stability in the harsh extracellular environment and coordinated regulation of enzymatic activity [12]. The fixed dimer interface constrains the conformational dynamics of individual monomers, potentially allowing for processive peptide degradation within the internal cavity while one monomer remains in the closed conformation [4] [6] [12].

Dimer StateConformationCatalytic ActivityMembrane SeparationFunctional Significance
Closed/ClosedBoth monomers closedHigh activityMinimalProcessive degradation
Open/OpenBoth monomers openLow activityMaximal (~50 Å)Substrate/product exchange
Open/ClosedMixed conformationsIntermediateIntermediateAsymmetric function
Coronavirus-boundStabilized openInhibitedMaximalViral entry pathway

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

370.04371528 g/mol

Monoisotopic Mass

370.04371528 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-14-2024

Explore Compound Types